N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide
Description
This compound features a central piperazine ring substituted with a 4-chlorophenylsulfonyl group and a brominated phenylcarboxamide moiety, further linked to a 4-chlorobenzenesulfonamide group.
Properties
CAS No. |
314754-34-2 |
|---|---|
Molecular Formula |
C23H20BrCl2N3O5S2 |
Molecular Weight |
633.4 g/mol |
IUPAC Name |
N-[4-bromo-2-[4-(4-chlorophenyl)sulfonylpiperazine-1-carbonyl]phenyl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C23H20BrCl2N3O5S2/c24-16-1-10-22(27-35(31,32)19-6-2-17(25)3-7-19)21(15-16)23(30)28-11-13-29(14-12-28)36(33,34)20-8-4-18(26)5-9-20/h1-10,15,27H,11-14H2 |
InChI Key |
LBXHWVPBKSKPLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)Br)NS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-nitroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the reduction of the nitro group to an amine, which is then reacted with 4-chlorophenylpiperazine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and piperazine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonyl and piperazine groups .
Scientific Research Applications
Structural Characteristics
The compound features a sulfonamide functional group, which is known for its biological activity. The presence of multiple aromatic rings and halogen substitutions enhances its chemical reactivity and potential pharmacological properties. The molecular formula of this compound is , with a molecular weight of approximately 633.35 g/mol .
Biological Applications
The biological significance of N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide stems from its potential antimicrobial and neuroactive properties.
Antimicrobial Activity
Sulfonamides are recognized for their antimicrobial properties, primarily due to their ability to inhibit bacterial folate synthesis. The compound's sulfonamide group may contribute to its effectiveness against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .
Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various synthesized sulfonamide derivatives, including those similar to this compound. Results indicated that certain derivatives exhibited significant activity against bacterial pathogens, suggesting a potential application in developing new antibiotics .
Anticancer Research
Research has also focused on the anticancer properties of related sulfonamide compounds. For instance, derivatives were tested against human breast adenocarcinoma cell lines (MCF7), revealing that some compounds demonstrated cytotoxic effects. This suggests that this compound may warrant further investigation as a potential anticancer agent .
Mechanism of Action
The mechanism of action of N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, it may interfere with cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Data Comparison
Biological Activity
N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide is a complex organic compound with potential biological activity. This article explores its biological activity, focusing on mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C24H24BrClN3O4S
- Molecular Weight : 612.943 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A bromine atom, which may enhance biological activity.
- A sulfonamide group , known for its antibacterial properties.
- A piperazine ring , which is often associated with neuropharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | Staphylococcus aureus | 31.25 µg/mL |
| Sulfadiazine | Escherichia coli | 62.5 µg/mL |
| N-[4-bromo...] | Mycobacterium tuberculosis | 40 µg/mL |
The biological activity of sulfonamide compounds typically involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism is crucial in the treatment of bacterial infections.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Narayana et al. (2016) demonstrated that a structurally similar compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for N-[4-bromo...] in similar applications .
- Neuropharmacological Effects : Research on piperazine derivatives has shown that they can influence neurotransmitter systems, particularly serotonin and dopamine pathways, which could indicate potential therapeutic uses in neuropsychiatric disorders .
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that compounds similar to N-[4-bromo...] can exhibit moderate toxicity, particularly concerning skin irritation and acute toxicity upon ingestion. The compound is classified as harmful if swallowed and may cause skin irritation .
Table 2: Toxicological Data Summary
| Endpoint | Observation |
|---|---|
| Acute Toxicity | H302 (Harmful if swallowed) |
| Skin Irritation | H315 (Causes skin irritation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
